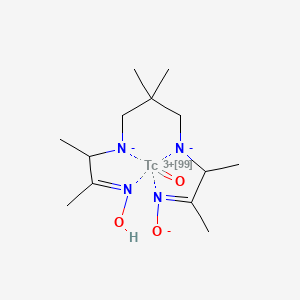
(99M)Tc-hexamethylpropyleneamine oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A gamma-emitting RADIONUCLIDE IMAGING agent used in the evaluation of regional cerebral blood flow and in non-invasive dynamic biodistribution studies and MYOCARDIAL PERFUSION IMAGING. It has also been used to label leukocytes in the investigation of INFLAMMATORY BOWEL DISEASES.
Wissenschaftliche Forschungsanwendungen
Kinetic Analysis and Decomposition
Technetium-99m hexamethylpropyleneamine oxime ([99mTc]HMPAO) is a neutral-lipophilic chelate used in various scientific applications. A study by Hung et al. (1988) analyzed its kinetic behavior, noting that the lipophilic chelate converts to other hydrophilic products over time, affecting its useful lifetime. The rate of decomposition increases with excess stannous ion and at higher pH levels (Hung et al., 1988).
Measurement of Regional Cerebral Blood Flow
A study by Ferbert et al. (1987) highlighted the use of [99mTc]HMPAO for measuring and imaging regional cerebral blood flow (rCBF), particularly in patients with ischemic strokes. This tracer is lipid-soluble, allowing it to cross the blood-brain barrier and provide valuable imaging insights (Ferbert et al., 1987).
Marker of Chemical and Irradiation Lung Injury
Research conducted by Suga et al. (1994) evaluated the potential of 99mTc-HMPAO as a marker for lung injury. In experimental models and clinical investigations, 99mTc-HMPAO demonstrated high uptake in the lungs, suggesting its utility as a sensitive marker for chemical and irradiation lung injury (Suga et al., 1994).
Early Detection of Acute Lung Injury
Audi et al. (2016) used 99mTc-Hexamethylpropyleneamine oxime imaging to detect acute lung injury in rats. They found that HMPAO lung uptake increased in conditions like hyperoxia or lipopolysaccharide treatment, indicating its potential use as a tool for early detection of acute lung injury (Audi et al., 2016).
Cerebral Blood Flow Quantitation in Rats
Suzuki et al. (2017) developed a procedure for quantifying rat cerebral blood flow using 99mTc-HMPAO. Their results suggest the procedure's usefulness for assessing cerebral blood flow in small animal models (Suzuki et al., 2017).
Noninvasive Measurement of Cerebral Blood Flow
Isaka et al. (2000) conducted a study demonstrating that the radioactivity of a venous sample after injecting 99mTc-HMPAO can be used to estimate cerebral blood flow, offering a noninvasive and simple alternative for clinical quantitative CBF studies (Isaka et al., 2000).
Eigenschaften
CAS-Nummer |
100504-35-6 |
|---|---|
Molekularformel |
C12H10Br2F3NO4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1167800.png)